molecular formula C9H11BrN2O4S B8584820 Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate

Ethyl 2-(5-bromopyridine-3-sulfonamido)acetate

Cat. No. B8584820
M. Wt: 323.17 g/mol
InChI Key: DGSBSFCDERQXEP-UHFFFAOYSA-N
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Patent
US08575184B2

Procedure details

A solution of ethyl 2-(5-bromopyridine-3-sulfonamido)acetate (0.50 g, 1.7 mmol) and ammonia in methanol (2M, 10 mL) was heated to 60° C. in a sealed tube for 4 h. The cooled reaction mixture was concentrated under reduced pressure to yield 2-(5-bromopyridine-3-sulfonamido)acetamide (300 mg, 66%), which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.96 (d, 1H, J=2.4 Hz); 8.90 (d, 1H, J=2 Hz); 8.39 (t, 1H, J=2 Hz), 8.21 (br s, 1H), 7.35 (br s, 1H), 7.07 (br s, 1H), 3.5 (s, 2H). LCMS Method D: retention time 0.945 min; [M+1]=294, 296.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8]([NH:11][CH2:12][C:13]([O:15]CC)=O)(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1.[NH3:18]>CO>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([NH:11][CH2:12][C:13]([NH2:18])=[O:15])(=[O:9])=[O:10])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)NCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)NCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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